molecular formula C21H21N3O4S B2864681 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892979-82-7

2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2864681
CAS No.: 892979-82-7
M. Wt: 411.48
InChI Key: NTJVBVFVOFXOII-UHFFFAOYSA-N
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Description

2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidinone ring, a benzamido group, and a tetrahydrobenzo[b]thiophene core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of organic solvents such as toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-controlled protocols and one-pot synthesis methods can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the compound, leading to a variety of derivatives.

Scientific Research Applications

2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl derivatives: These compounds share the pyrrolidinone ring and exhibit similar chemical properties.

    Benzamido derivatives: Compounds with benzamido groups have comparable reactivity and applications.

    Tetrahydrobenzo[b]thiophene derivatives: These compounds have a similar core structure and are used in related research areas.

Uniqueness

What sets 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for exploring new scientific frontiers and developing innovative applications.

Properties

IUPAC Name

2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-22-20(28)18-14-7-2-3-8-15(14)29-21(18)23-19(27)12-5-4-6-13(11-12)24-16(25)9-10-17(24)26/h4-6,11H,2-3,7-10H2,1H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJVBVFVOFXOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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